molecular formula C5H5ClN2 B15139144 2-Amino-5-chloropyridine-3,4,6-d3

2-Amino-5-chloropyridine-3,4,6-d3

Cat. No.: B15139144
M. Wt: 131.58 g/mol
InChI Key: MAXBVGJEFDMHNV-CBYSEHNBSA-N
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Description

2-Amino-5-chloropyridine-3,4,6-d3 is a deuterated derivative of 2-Amino-5-chloropyridine, where three hydrogen atoms are replaced by deuterium. This compound is often used in research due to its stable isotopic labeling, which helps in tracing and studying various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyridine-3,4,6-d3 typically involves the deuteration of 2-Amino-5-chloropyridine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloropyridine-3,4,6-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and their derivatives, which can be further utilized in different chemical and biological studies .

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyridine-3,4,6-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide a unique advantage in studying these interactions due to their distinct mass and vibrational properties, which can influence reaction kinetics and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloropyridine-3,4,6-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where tracing and studying specific pathways and reactions are crucial .

Properties

Molecular Formula

C5H5ClN2

Molecular Weight

131.58 g/mol

IUPAC Name

5-chloro-3,4,6-trideuteriopyridin-2-amine

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D

InChI Key

MAXBVGJEFDMHNV-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Cl)[2H])N)[2H]

Canonical SMILES

C1=CC(=NC=C1Cl)N

Origin of Product

United States

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